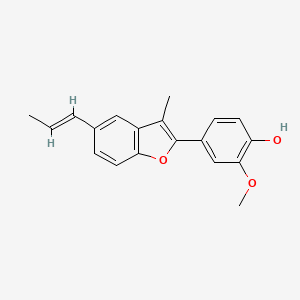
Eupomatenoid 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eupomatenoid 5 is a natural product found in Eupomatia laurina, Magnolia yunnanensis, and other organisms with data available.
Scientific Research Applications
1. Antiprotozoal Activity
Eupomatenoid 5 shows significant antiprotozoal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. It induces morphological changes in the parasite, affecting its cytoplasm, mitochondria, and kinetoplast, leading to the parasite's death (Luize et al., 2006).
2. Antibacterial Properties
Research demonstrates this compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent. Its minimal inhibitory concentration against MRSA is notably low, indicating strong antibacterial activity (Marçal et al., 2010).
3. Anticancer Effects
This compound induces different cell death responses in various cancer cell lines, including breast and kidney cancer cells. It affects mitochondrial membrane depolarization and generates reactive oxygen species, leading to cell death through apoptosis or necroptosis (Longato et al., 2015).
4. Antileishmanial Activity
This compound exhibits potent activity against Leishmania amazonensis, a protozoan responsible for leishmaniasis. It induces apoptosis-like cell death in the parasite, highlighting its potential as an antileishmanial agent (Garcia et al., 2013).
5. Tuberculosis Treatment
This compound has been studied for its effects on Mycobacterium tuberculosis, the causative agent of tuberculosis. It shows potential as a drug target, impacting several proteins involved in the bacterium's metabolism and leading to morphological changes indicative of cell death (Ghiraldi-Lopes et al., 2017).
6. Interaction with Anti-tuberculosis Drugs
The compound demonstrates synergistic effects when used in combination with traditional anti-tuberculosis drugs. This suggests its potential role in enhancing the efficacy of existing treatments (Lopes et al., 2014).
Properties
CAS No. |
41744-28-9 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C19H18O3/c1-4-5-13-6-9-17-15(10-13)12(2)19(22-17)14-7-8-16(20)18(11-14)21-3/h4-11,20H,1-3H3/b5-4+ |
InChI Key |
HMGCTPMQYVGXSC-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C=C1)OC(=C2C)C3=CC(=C(C=C3)O)OC |
SMILES |
CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=C(C=C3)O)OC |
Synonyms |
eupomatenoid 5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


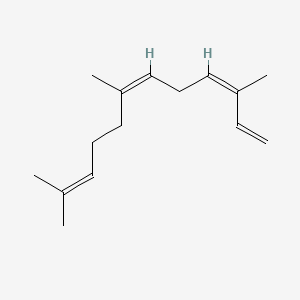

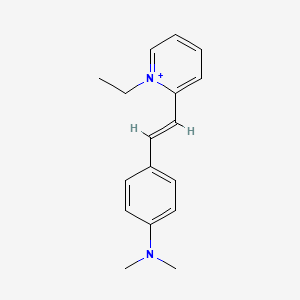
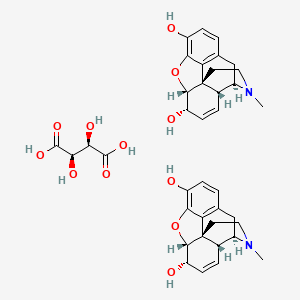
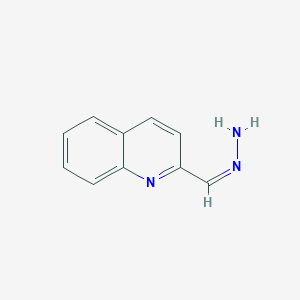


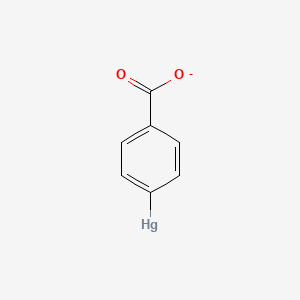

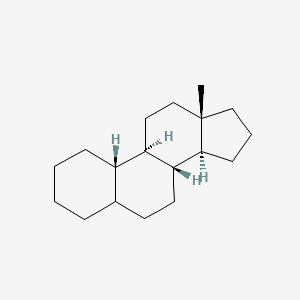
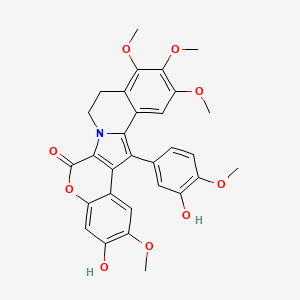
![N-propyl-N-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]propan-1-amine](/img/structure/B1239766.png)
![1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1239768.png)

